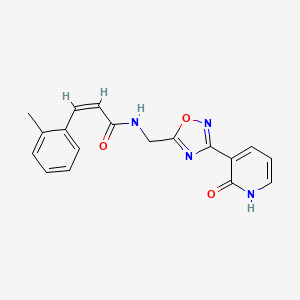

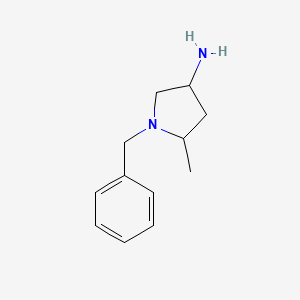

2-Propan-2-ylazetidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

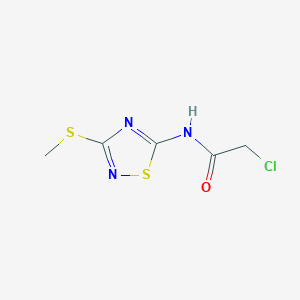

2-Propan-2-ylazetidine-1-carbonyl chloride is a versatile chemical compound with diverse applications in scientific research. It is an azetidine derivative, which is a class of four-membered heterocycles used in organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving 2-Propan-2-ylazetidine-1-carbonyl chloride could be similar to those of other carbonyl compounds. Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Applications De Recherche Scientifique

Catalytic Applications

Catalytic conversion of propan-2-ol on carbon catalysts demonstrates the versatility of related compounds in catalysis. Research by Szymański and Rychlicki (1993) explored how carbon catalysts facilitate the decomposition of propan-2-ol, yielding products like di-2-propyl ether, propene, and acetone. This study underscores the potential of using related chloride compounds in enhancing catalytic processes, particularly in dehydration and dehydrogenation reactions Szymański & Rychlicki, 1993.

Organic Synthesis

In organic synthesis, compounds like 2-Propan-2-ylazetidine-1-carbonyl chloride find use in chemoselective reactions. For instance, Yu et al. (2005) investigated the chemoselective thioacetalization using odorless 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid as a 1,3-propanedithiol equivalent. This process showcased high yields and chemoselectivity, highlighting the utility of related chlorides in synthesizing dithioacetals from carbonyl compounds Yu et al., 2005.

Materials Science

In materials science, the preparation and modification of carbon nanotubes (CNTs) for sensor applications show the applicability of related chloride compounds. Ghaedi et al. (2015) described the modification of multiwalled carbon nanotubes (MWCNTs) for the development of an iodide-selective electrode. This research not only demonstrates the chemical versatility of such chloride compounds but also their potential in creating sensitive and selective sensing materials Ghaedi et al., 2015.

Reaction Mechanisms

Studying reaction mechanisms involving 2-Propan-2-ylazetidine-1-carbonyl chloride and similar compounds offers insights into complex chemical processes. For example, research on nickel nanoparticles in hydrogen transfer reactions by Alonso, Riente, and Yus (2011) sheds light on the catalytic potential of nickel in reactions involving alcohols and carbonyl compounds. This study emphasizes the role of related chloride compounds in facilitating environmentally friendly hydrogen transfer reactions Alonso et al., 2011.

Orientations Futures

Azetidines, including 2-Propan-2-ylazetidine-1-carbonyl chloride, have significant potential in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These advances could potentially lead to the redesign of azetidine-based compounds for various applications.

Propriétés

IUPAC Name |

2-propan-2-ylazetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-5(2)6-3-4-9(6)7(8)10/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJAREMCAATXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCN1C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propan-2-ylazetidine-1-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)

![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)